(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16358051
Molecular Formula: C33H27N3OS2
Molecular Weight: 545.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H27N3OS2 |
|---|---|
| Molecular Weight | 545.7 g/mol |
| IUPAC Name | (5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C33H27N3OS2/c1-23(25-11-5-2-6-12-25)35-32(37)31(39-33(35)38)21-24-17-19-28(20-18-24)36-30(27-15-9-4-10-16-27)22-29(34-36)26-13-7-3-8-14-26/h2-21,23,30H,22H2,1H3/b31-21+ |
| Standard InChI Key | CDLYUXVWHJZPSL-NJZRLIGZSA-N |
| Isomeric SMILES | CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S |
| Canonical SMILES | CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)SC2=S |
Introduction
Chemical Structure and Molecular Properties
Core Framework and Substituent Analysis
The compound’s IUPAC name, (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, delineates its intricate architecture:
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Thiazolidin-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a thiocarbonyl group at C2.
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C5 substituent: A benzylidene group linked to a 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl moiety, introducing steric bulk and π-conjugation.
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N3 substituent: A 1-phenylethyl group, enhancing lipophilicity and potential receptor interactions.
The E-configuration at the C5 exocyclic double bond is critical for maintaining planarity and electronic communication between the thiazolidinone core and the arylidene fragment .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₃₃H₂₇N₃OS₂ |
| Molecular weight | 545.7 g/mol |
| SMILES | CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S |
| Topological polar surface area | 103 Ų |
Synthetic Pathways and Optimization Strategies
General Synthesis of 5-Ene-4-Thiazolidinones
The synthesis of 5-ene-4-thiazolidinones typically involves cyclocondensation reactions between thioureas/thiocarbamates and α,β-unsaturated carbonyl compounds . For this specific derivative, a multi-step approach is hypothesized:
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Formation of the pyrazoline intermediate: 1,3-Dipolar cycloaddition of chalcone derivatives with hydrazines yields 4,5-dihydro-1H-pyrazoles.
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Benzylidene-thiazolidinone conjugation: Knoevenagel condensation between 4-thiazolidinone precursors and 4-(pyrazol-1-yl)benzaldehyde derivatives under acidic or basic conditions .
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N3 alkylation: Introduction of the 1-phenylethyl group via nucleophilic substitution or Michael addition.
Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions during pyrazole ring formation.
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 5-Benzylidenerhodanine | 8.2 µM (EGFR) | Tyrosine kinase inhibition |
| 3-Carboxy-5-arylidenes | 12 µg/mL (S. aureus) | Cell wall synthesis |
| Hybrid pyrazole-thiazolidinones | 5.4 µM (COX-2) | Cyclooxygenase inhibition |
Challenges and Future Directions
PAINS Considerations and Selectivity
The 5-arylidene-thiazolidinone scaffold is often flagged as a pan-assay interference compound (PAINS) due to electrophilic reactivity at the exocyclic double bond . Mitigation strategies include:
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Steric shielding: Introducing bulky substituents (e.g., tert-butyl groups) to reduce non-specific thiol adduct formation .
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Prodrug approaches: Masking reactive sites with enzymatically cleavable groups (e.g., esters) .
Computational and Experimental Priorities
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Molecular docking: Screening against kinase and antimicrobial targets to prioritize in vitro assays.
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ADMET profiling: Assessing metabolic stability and toxicity in hepatocyte models.
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Hybridization: Combining the thiazolidinone core with pharmacophores targeting DNA topoisomerases or tubulin.
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